Cas no 54473-24-4 (1,2-Benzenediol,4-[4-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl]-)
54473-24-4 structure
Product Name:1,2-Benzenediol,4-[4-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl]-
Numero CAS:54473-24-4
MF:C19H24O4
MW:316.391466140747
CID:373942
PubChem ID:122821
Update Time:2025-04-19
1,2-Benzenediol,4-[4-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,2-Benzenediol,4-[4-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl]-
- 1,2-benzenediol, 4-[(2R,3S)-4-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl]-
- heminordihydroguaiaretic acid
- Hemi-ndga
- 1-(3,4-Dihydroxyphenyl)-4-(3-methoxy-4-hydroxyphenyl)-2,3dimethylbutane
- DTXSID60969644
- QKHJBWUGXMKHAK-OLZOCXBDSA-N
- 4-[(2R,3S)-4-(4-hydroxy-3-methoxy-phenyl)-2,3-dimethyl-butyl]benzene-1,2-diol
- (+/-)-4-[4-(4-Hydroxy-3-methoxy-phenyl)-2,3-dimethyl-butyl]-benzene-1,2-diol
- 1,2-Benzenediol, 4-(4-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl)-
- 3'-O-Methyl-nordihydroguaiaretic acid
- Mal.4
- SCHEMBL13309003
- CHEMBL400065
- 3'-O-Methyl-NDGA
- 4-[4-(4-HYDROXY-3-METHOXYPHENYL)-2,3-DIMETHYLBUTYL]BENZENE-1,2-DIOL
- 3-O'-Methyl nordihydroguaiaretic acid
- (+)-4-[4-(4-Hydroxy-3-methoxy-phenyl)-2,3-dimethyl-butyl]-benzene-1,2-diol
- 3-O'-methyl-NDGA
- 54473-24-4
- Malachi 4 5-6
-
- Inchi: 1S/C19H24O4/c1-12(8-14-4-6-16(20)18(22)10-14)13(2)9-15-5-7-17(21)19(11-15)23-3/h4-7,10-13,20-22H,8-9H2,1-3H3/t12-,13+/m1/s1
- Chiave InChI: QKHJBWUGXMKHAK-OLZOCXBDSA-N
- Sorrisi: O(C)C1=C(C=CC(=C1)C[C@H](C)[C@H](C)CC1C=CC(=C(C=1)O)O)O
Proprietà calcolate
- Massa esatta: 316.16752
- Massa monoisotopica: 316.167
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 23
- Conta legami ruotabili: 6
- Complessità: 348
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.6
- Superficie polare topologica: 69.9Ų
Proprietà sperimentali
- Densità: 1.176
- Punto di ebollizione: 505.3°C at 760 mmHg
- Punto di infiammabilità: 259.4°C
- Indice di rifrazione: 1.592
- PSA: 69.92
1,2-Benzenediol,4-[4-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl]- Letteratura correlata
-
1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
54473-24-4 (1,2-Benzenediol,4-[4-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl]-) Prodotti correlati
- 5701-82-6(Terameprocol)
- 2785-87-7(2-Methoxy-4-propylphenol)
- 29388-59-8(Secoisolariciresinol)
- 36469-60-0(Phenol,4,4'-(2,3-dimethyl-1,4-butanediyl)bis[2-methoxy-)
- 58539-27-8(2-methoxy-5-propylphenol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Fornitori consigliati
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso